molecular formula C16H16N2O2 B5110392 (3-methoxyphenyl)(1-methyl-1H-benzimidazol-2-yl)methanol

(3-methoxyphenyl)(1-methyl-1H-benzimidazol-2-yl)methanol

Cat. No.: B5110392
M. Wt: 268.31 g/mol
InChI Key: USSBHVBSYDIDMY-UHFFFAOYSA-N
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Description

(3-methoxyphenyl)(1-methyl-1H-benzimidazol-2-yl)methanol is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . The presence of the 3-methoxyphenyl and 1-methyl-1H-benzimidazol-2-yl groups in this compound suggests potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methoxyphenyl)(1-methyl-1H-benzimidazol-2-yl)methanol typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives. One common method includes the use of sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The reaction proceeds with high yield and efficiency, and the product can be easily separated using hexane and water washes.

Industrial Production Methods

Industrial production methods for benzimidazole derivatives, including this compound, often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

(3-methoxyphenyl)(1-methyl-1H-benzimidazol-2-yl)methanol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding benzimidazole ketones or aldehydes.

    Reduction: Formation of benzimidazole alcohols or amines.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

(3-methoxyphenyl)(1-methyl-1H-benzimidazol-2-yl)methanol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (3-methoxyphenyl)(1-methyl-1H-benzimidazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes in pathogens or cancer cells . The presence of the methoxy and benzimidazole groups enhances the compound’s ability to bind to these targets, resulting in its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a wide range of biological activities.

    2-phenylbenzimidazole: Known for its anticancer and antimicrobial properties.

    1-methyl-2-benzimidazole: Exhibits similar therapeutic applications.

Uniqueness

(3-methoxyphenyl)(1-methyl-1H-benzimidazol-2-yl)methanol is unique due to the presence of both the methoxyphenyl and methylbenzimidazole groups, which contribute to its enhanced biological activity and potential therapeutic applications. The combination of these functional groups allows for greater versatility in chemical reactions and interactions with molecular targets.

Properties

IUPAC Name

(3-methoxyphenyl)-(1-methylbenzimidazol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-18-14-9-4-3-8-13(14)17-16(18)15(19)11-6-5-7-12(10-11)20-2/h3-10,15,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSBHVBSYDIDMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(C3=CC(=CC=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202850
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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